molecular formula C17H27NO2 B10960776 N-(2-methoxy-5-methylphenyl)nonanamide

N-(2-methoxy-5-methylphenyl)nonanamide

Cat. No.: B10960776
M. Wt: 277.4 g/mol
InChI Key: GFRWCWOZORMOGS-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)nonanamide is an organic compound with the molecular formula C17H27NO2 It is known for its unique structure, which includes a nonanamide backbone substituted with a methoxy and a methyl group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)nonanamide typically involves the reaction of 2-methoxy-5-methylphenylamine with nonanoic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 40°C
  • Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)nonanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide).

Major Products

    Oxidation: Formation of N-(2-hydroxy-5-methylphenyl)nonanamide.

    Reduction: Formation of N-(2-methoxy-5-methylphenyl)nonanamine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)nonanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)nonanamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)nonanamide
  • N-(2-methylphenyl)nonanamide
  • N-(2-hydroxy-5-methylphenyl)nonanamide

Uniqueness

N-(2-methoxy-5-methylphenyl)nonanamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring. This dual substitution can enhance its chemical reactivity and biological activity compared to similar compounds with only one substituent.

Properties

Molecular Formula

C17H27NO2

Molecular Weight

277.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)nonanamide

InChI

InChI=1S/C17H27NO2/c1-4-5-6-7-8-9-10-17(19)18-15-13-14(2)11-12-16(15)20-3/h11-13H,4-10H2,1-3H3,(H,18,19)

InChI Key

GFRWCWOZORMOGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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